molecular formula C5H5BrO2S2 B2901119 3-Bromo-2-methanesulfonylthiophene CAS No. 35634-06-1

3-Bromo-2-methanesulfonylthiophene

Cat. No.: B2901119
CAS No.: 35634-06-1
M. Wt: 241.12
InChI Key: NZZYSMIJYPWGLJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methanesulfonylthiophene is an aromatic organic compound with the molecular formula C5H5BrO2S2. It features a thiophene ring substituted with a bromine atom and a methanesulfonyl group. This compound is known for its versatility in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-methanesulfonylthiophene involves the reaction of 3-bromo-2-thienyl methyl sulfone with sodium methoxide in dimethylformamide. The reaction mixture is stirred at room temperature and then heated to 70°C. After the reaction is complete, the product is isolated by filtration and washing with ice-water and hexane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methanesulfonylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Methoxide: Used in the synthesis of this compound.

    Dimethylformamide: A common solvent for the reaction.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

Scientific Research Applications

3-Bromo-2-methanesulfonylthiophene is used in various scientific research areas, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

3-bromo-2-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZYSMIJYPWGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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